molecular formula C17H16Cl2O B1360599 2',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone CAS No. 898794-46-2

2',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone

Cat. No.: B1360599
CAS No.: 898794-46-2
M. Wt: 307.2 g/mol
InChI Key: QEQUBQLAHWRISW-UHFFFAOYSA-N
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Description

2',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone is a halogenated aromatic ketone with the molecular formula C₁₇H₁₆Cl₂O and a molecular weight of 307.21 g/mol. Structurally, it features a propiophenone backbone substituted with two chlorine atoms at the 2' and 4' positions of the phenyl ring and a 2,4-dimethylphenyl group attached to the propanone chain. Key properties include a high logP value (5.42), indicative of significant lipophilicity, and a polar surface area (PSA) of 17.07 Ų, suggesting moderate polarity .

These analogs differ in the positions of chlorine atoms or methyl groups, which critically influence their chemical behavior and applications.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2O/c1-11-3-4-13(12(2)9-11)5-8-17(20)15-7-6-14(18)10-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQUBQLAHWRISW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644703
Record name 1-(2,4-Dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898794-46-2
Record name 1-Propanone, 1-(2,4-dichlorophenyl)-3-(2,4-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898794-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-Dichloro-3-(2,4-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2,4-dichlorobenzoyl chloride with 2,4-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The presence of chlorine atoms makes the compound susceptible to nucleophilic substitution reactions, where chlorine can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2’,4’-Dichloro-3-(2,4-dimethylphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,4’-Dichloro-3-(2,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can interact with enzymes and receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares 2',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone with its closest analogs based on substituent patterns:

Compound Name Chlorine Positions Phenyl Substituent Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų) Key Applications/Notes References
2',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone 2',4' 2,6-dimethylphenyl C₁₇H₁₆Cl₂O 307.21 5.42 17.07 High lipophilicity; synthetic intermediate
2',6'-Dichloro-3-(2,4-dimethylphenyl)propiophenone 2',6' 2,4-dimethylphenyl C₁₇H₁₆Cl₂O 307.2 N/A N/A Pharmaceutical intermediate; commercial availability
2',5'-Dichloro-3-(3,4-dimethylphenyl)propiophenone 2',5' 3,4-dimethylphenyl C₁₇H₁₆Cl₂O 307.2 N/A N/A Discontinued due to synthesis challenges
3',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone 3',4' 2,4-dimethylphenyl C₁₇H₁₆Cl₂O 307.2 N/A N/A Discontinued product; limited stability
2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone 2',5' 3-methoxyphenyl C₁₆H₁₄Cl₂O₂ 309.19 N/A N/A Enhanced polarity due to methoxy group

Key Observations:

Chlorine Position Effects: 2',4'- vs. 2',6'-Dichloro: Shifting chlorine from 4' to 6' ( vs. 2',5'-Dichloro Derivatives (): These variants exhibit reduced commercial viability, possibly due to challenges in regioselective synthesis or stability issues .

Substituent Influence :

  • Methyl vs. Methoxy Groups : The methoxy-substituted analog () has a higher molecular weight (309.19 vs. 307.2) and increased polarity, making it more suitable for applications requiring water solubility.

LogP and Lipophilicity :

  • Compounds with higher logP values (e.g., 5.42 in ) are preferred in drug design for membrane permeability, whereas polar analogs (e.g., methoxy derivatives) may excel in aqueous environments .

Biological Activity

2',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone is a synthetic organic compound that has garnered attention in various fields of medicinal chemistry and pharmacology. This compound, belonging to the propiophenone class, exhibits a range of biological activities that are significant for both therapeutic applications and toxicological assessments.

Chemical Structure and Properties

  • Molecular Formula : C17H16Cl2O
  • Molecular Weight : 319.22 g/mol
  • Structural Features : The compound features a propiophenone backbone with dichloromethyl and dimethylphenyl substituents, which influence its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial StrainActivity Level
Staphylococcus aureus Moderate to High
Escherichia coli Moderate

The mechanism of action appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis and death.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines such as:

Cancer Cell LineActivity Level
HeLa (cervical cancer) Significant Inhibition
MCF-7 (breast cancer) Moderate Inhibition

The proposed mechanism includes the induction of apoptosis (programmed cell death) through the activation of caspase pathways and inhibition of key signaling molecules involved in cell survival.

Enzyme Inhibition and Receptor Binding

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.
  • Receptor Binding : Preliminary studies suggest that it may bind to receptors involved in cellular signaling, thus modulating various physiological responses.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various propiophenone derivatives, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Study 2: Anticancer Mechanisms

In a research article from Cancer Letters, the effects of this compound on HeLa and MCF-7 cells were examined. The study reported that treatment with this compound led to a dose-dependent increase in apoptotic cell markers, including cleaved caspases and PARP .

Study 3: Enzyme Interaction

A pharmacological assessment highlighted the ability of this compound to inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs, emphasizing the need for further investigation into its potential drug-drug interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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